molecular formula C18H14F6N2O3S B2420732 6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one CAS No. 1005095-68-0

6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one

Cat. No.: B2420732
CAS No.: 1005095-68-0
M. Wt: 452.37
InChI Key: UYVLCEWZQURMDG-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C18H14F6N2O3S and its molecular weight is 452.37. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Photovoltaic Applications

Research into thiophene-based compounds, such as the one mentioned, has shown significant potential in the field of organic electronics, particularly in organic solar cells. The introduction of thiophene units and their derivatives into the molecular structure can enhance photovoltaic properties due to their ability to improve charge transport. For instance, thiophene and its derivatives have been synthesized and evaluated for their suitability as acceptor materials in bulk-heterojunction polymer solar cells, demonstrating enhancements in power conversion efficiency (PCE) (Zhao et al., 2010). This indicates that the compound could potentially be explored for similar applications in enhancing the efficiency of organic solar cells.

Liquid Crystalline Materials

The compound's structural features, particularly the presence of the thiophene ring and trifluoromethyl groups, suggest its potential utility in the development of liquid crystalline materials. Thiophene derivatives have been synthesized for various applications, including optoelectronic device applications, where the functionalization at molecular terminals has been explored to achieve specific electronic properties (Katagiri et al., 2007). These materials' electron-donating and electron-withdrawing characteristics are crucial for developing advanced liquid crystalline materials that could be used in displays, sensors, and other technologies.

Synthesis and Characterization of Photoluminescent Compounds

Thiophene-based compounds are also explored for their photophysical properties, particularly in the context of creating photoluminescent materials. The synthesis and structural analysis of pi-conjugated systems incorporating thiophene units have shown that these materials exhibit intense blue/violet luminescence, which could be utilized in light-emitting diodes (LEDs), laser technologies, and fluorescence-based sensors (Weber et al., 2009). This highlights the potential research direction for utilizing the compound for developing new photoluminescent materials.

Properties

IUPAC Name

6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O3S/c1-26-15(28)25-13(9-4-6-10(7-5-9)17(19,20)21)12(16(26,29)18(22,23)24)14(27)11-3-2-8-30-11/h2-8,12-13,29H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLCEWZQURMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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